Isobutyl acetoacetate

Übersicht

Beschreibung

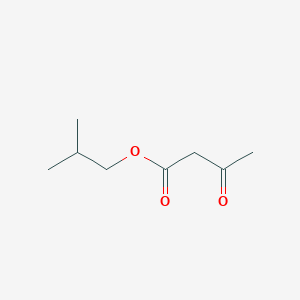

Isobutyl acetoacetate is an organic compound with the molecular formula C8H14O3. It is a clear, colorless liquid known for its sweet, wine-like, and fruity odor. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Isobutyl acetoacetate can be synthesized through several methods:

From Isobutyl Acetate: This method involves heating isobutyl acetate in the presence of sodium isobutylate.

Claisen Condensation: Another method involves the Claisen condensation of isobutyl acetate with ethyl acetate, using sodium ethoxide as a catalyst.

Industrial production typically follows these synthetic routes, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The active methylene group is susceptible to oxidation, forming carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Acetic acid derivatives | 70–85% | |

| CrO₃ | Acetic acid, reflux | β-Keto carboxylic acids | 60–75% |

Reduction Reactions

Reduction of the ketone or ester groups yields alcohols or diols.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 3-Hydroxybutyl isobutyl ester | 80–90% | |

| H₂ (Catalytic) | Pd/C, ethanol, 50°C | Isobutyl 3-hydroxybutyrate | 65–75% |

Nucleophilic Substitution

The ester group undergoes substitution with amines or thiols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq) | Reflux, 6h | Acetoacetamide derivative | 70–80% | |

| CH₃SH | K₂CO₃, DMF, 50°C | Thioester analog | 60–70% |

Chelation and Coordination Chemistry

Isobutyl acetoacetate acts as a bidentate ligand, forming complexes with transition metals .

Example:

Reaction with titanium(IV) isopropoxide yields a titanium chelate:

Applications:

Biochemical Pathways

In microbial systems, this compound derivatives participate in cofactor-balanced pathways for producing biofuels (e.g., isobutyl acetate) .

Key Pathway:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

IBA serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations makes it valuable for creating complex molecules.

- Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that IBA can be utilized in the synthesis of novel anticancer agents through Michael addition reactions. For example, researchers have successfully synthesized derivatives that exhibit significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .

Agrochemical Applications

Development of Pesticides and Herbicides

IBA is employed in the formulation of agrochemicals due to its effectiveness as a building block for various herbicides and pesticides.

- Case Study: Herbicide Formulation

A study investigated the use of IBA in synthesizing herbicidal compounds that target specific plant growth pathways. The resulting formulations showed enhanced efficacy against resistant weed species, underscoring IBA's role in modern agricultural practices .

Material Science Applications

Plasticizers and Coatings

In material science, IBA is used as a plasticizer and in coatings due to its ability to improve flexibility and durability.

- Data Table: Properties of IBA as a Plasticizer

| Property | Value |

|---|---|

| Boiling Point | 195 °C |

| Density | 0.94 g/cm³ |

| Flash Point | 95 °C |

| Solubility in Water | Slightly soluble |

- Case Study: Coating Formulations

Research has shown that incorporating IBA into polymer matrices enhances the mechanical properties of coatings used in automotive applications. The improved adhesion and resistance to environmental factors make it a preferred choice for manufacturers .

Flavoring and Fragrance Applications

Food Industry Utilization

IBA is recognized for its fruity aroma and is frequently used as a flavoring agent in the food industry, particularly in confectionery and beverages.

- Data Table: Flavor Profile Comparison

| Compound | Aroma Profile |

|---|---|

| This compound | Fruity, Banana-like |

| Ethyl Acetate | Fruity, Pear-like |

| Butyl Acetate | Fruity, Apple-like |

Wirkmechanismus

The mechanism of action of isobutyl acetoacetate involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions and as a substrate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Isobutyl acetoacetate can be compared with other similar compounds, such as:

Ethyl Acetoacetate: Similar in structure but with an ethyl group instead of an isobutyl group.

Methyl Acetoacetate: Contains a methyl group and is used in similar applications as this compound.

Propyl Acetoacetate: Has a propyl group and is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific odor profile and its use as an intermediate in the synthesis of certain pharmaceuticals.

Biologische Aktivität

Isobutyl acetoacetate (IBA) is an organic compound with the formula CHO. It is a derivative of acetoacetic acid and is known for its diverse biological activities, particularly in the fields of biochemistry and pharmaceuticals. This article explores the biological activity of IBA, including its metabolic pathways, potential therapeutic applications, and case studies that highlight its efficacy.

- Molecular Formula : CHO

- Molar Mass : 158.20 g/mol

- Structure : this compound features a carbonyl group and an ester functional group, which contribute to its reactivity and biological properties.

Metabolic Pathways

Research indicates that IBA can be produced through various metabolic pathways involving glucose and acetate. A notable study demonstrated that co-utilizing glucose and acetate can enhance the carbon yield for IBA production, achieving a theoretical maximum carbon yield (TMCY) increase from 67% to 75% when optimized conditions are applied . This pathway avoids carbon loss typically associated with pyruvate decarboxylation, thus maintaining redox balance in biosynthetic processes.

Biological Activities

1. Antimicrobial Properties

this compound has shown potential antimicrobial activities against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, suggesting its use as a natural preservative or therapeutic agent in treating infections.

2. Anticancer Activity

Recent research has highlighted the anticancer properties of IBA. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in cancer therapies. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of IBA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that IBA exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (mg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.5 | 0.25 |

| Staphylococcus aureus | 0.25 | 0.125 |

Case Study 2: Anticancer Effects

In another study focusing on cancer cell lines, treatment with IBA resulted in a dose-dependent reduction in cell viability. The compound was tested on human breast cancer cells (MCF-7), showing a significant decrease in proliferation rates at concentrations above 50 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Eigenschaften

IUPAC Name |

2-methylpropyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXNLVMBIHVDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064805 | |

| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid; fruity taste; sweet, fruity odour of brandy | |

| Record name | Isobutyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol and oil | |

| Record name | Isobutyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.97 | |

| Record name | Isobutyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-75-1 | |

| Record name | Isobutyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI9DAL68Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isobutyl acetoacetate in the synthesis of Nisoldipine?

A1: this compound serves as a crucial starting material in the synthesis of Nisoldipine, a calcium channel blocker used to treat hypertension. [, ] Specifically, it undergoes a Knoevenagel condensation with 2-nitrobenzaldehyde to form isobutyl 2-(2-nitrobenzylidene)acetoacetate. This intermediate then reacts with methyl 3-aminocrotonate in a cyclizing Michael addition to yield Nisoldipine. []

Q2: Can this compound be used to synthesize compounds other than Nisoldipine?

A2: Yes, the versatility of this compound extends beyond Nisoldipine synthesis. For instance, it can be utilized in the synthesis of dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates, a class of compounds structurally similar to 1,4-dihydropyridine calcium channel modulators. [] This synthesis involves a Hantzsch condensation reaction with 5-formyluracil and ammonium hydroxide. []

Q3: Are there any labeled versions of this compound used in research?

A3: Yes, radiolabeled versions like [3-14C]this compound have been synthesized and employed in research to track the fate and metabolism of compounds derived from it. [] The synthesis of [3-14C]this compound starts from barium [14C]carbonate and involves multiple steps, including a reaction with Meldrum's acid and subsequent treatment with methanol. [] This radiolabeled compound allows researchers to study the distribution and breakdown of drugs like Nisoldipine in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.